molecular formula C4H8F3NO B1286424 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL CAS No. 371-99-3

2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL

Cat. No.: B1286424
CAS No.: 371-99-3
M. Wt: 143.11 g/mol
InChI Key: RYMMYJLSBIHSDT-UHFFFAOYSA-N
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Description

Overview of Fluorinated Amino Alcohols in Chemical Research

Fluorinated amino alcohols represent a specialized class of organic compounds that have garnered considerable interest in medicinal chemistry, materials science, and organic synthesis. The strategic introduction of fluorine atoms into amino alcohol scaffolds can dramatically alter their physicochemical and biological properties. nih.gov Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond impart unique characteristics to these molecules, including increased metabolic stability, enhanced binding affinity to biological targets, and modified acidity or basicity of nearby functional groups. sigmaaldrich.com Research has demonstrated that fluorinated amino acids and their derivatives can influence the secondary structure of peptides and serve as components in a variety of bioactive agents. chembk.com The synthesis of these compounds often requires specialized methods to control chemo- and stereoselectivity, with enzymatic and biocatalytic approaches showing significant promise. chemicalbook.com

The trifluoroethyl group (-CH₂CF₃) is a particularly important structural motif in modern organic chemistry. It often serves as a bioisostere for the ethyl or ethoxy group, meaning it can replace these groups in biologically active molecules without significantly altering the molecular size, yet profoundly changing the electronic properties. ontosight.aichemicalbook.com This substitution can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability and membrane permeability, which are highly desirable in drug development. chemeo.com

The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group makes the adjacent methylene (B1212753) (CH₂) protons more acidic and influences the nucleophilicity and basicity of the neighboring amino group. This electronic effect is exploited in various synthetic transformations. atamanchemicals.com Furthermore, the trifluoroethyl group is a key building block in the synthesis of numerous pharmaceuticals and agrochemicals. ontosight.ai The development of novel and efficient trifluoroethylation reactions is an active area of research, aiming to provide accessible routes to complex molecules containing this valuable moiety. chemicalbook.com

Amino alcohols are bifunctional compounds containing both an amino (-NHR) and a hydroxyl (-OH) group. This dual functionality makes them exceptionally versatile building blocks in organic synthesis. They can participate in a wide array of chemical reactions, including nucleophilic substitutions, reductions, and cyclizations. The hydroxyl and amino groups can act independently or cooperatively, enabling the construction of complex molecular architectures.

In asymmetric synthesis, chiral amino alcohols, often derived from natural amino acids, are extensively used as powerful chiral ligands and auxiliaries. They can chelate to metal centers, creating a defined chiral environment that directs the stereochemical outcome of a reaction. Additionally, the amino alcohol framework is a common feature in many biologically active natural products and synthetic drugs. Their ability to form hydrogen bonds and their hydrophilic nature also make them useful in the development of polymers, surfactants, and as scaffolds in diversity-oriented synthesis.

Academic Context and Research Gaps for 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL

The specific compound this compound combines the notable features of both a trifluoroethyl group and an amino alcohol functionality. While the parent compound, 2,2,2-trifluoroethylamine, is a known intermediate for pharmaceuticals and agrochemicals, detailed academic studies on this compound are sparse in the public domain. Its primary availability appears to be as a research chemical or building block from commercial suppliers. This indicates a significant gap between its potential utility, inferred from its constituent parts, and its documented scientific exploration.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number371-99-3
Molecular FormulaC₄H₈F₃NO
Molecular Weight143.11 g/mol
IUPAC Name2-(2,2,2-trifluoroethylamino)ethanol

To understand the potential of this compound, it is useful to examine structurally similar compounds. Its non-fluorinated analog, 2-(Ethylamino)ethanol , is a well-characterized commodity chemical used as a corrosion inhibitor and as a raw material for dyes, pharmaceuticals, and emulsifiers. Another related compound, 2-[(2-Aminoethyl)amino]ethan-1-ol , which features an additional primary amine, is widely used as an intermediate for surfactants, fabric softeners, and chelating agents.

A comparison of the target compound with its non-fluorinated counterpart highlights the expected influence of the trifluoroethyl group on physical properties. For instance, the introduction of fluorine typically increases boiling point and density relative to molecular weight.

Comparison of this compound and Related Amino Alcohols
Compound NameMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)CAS Number
This compoundC₄H₈F₃NO143.11Not available371-99-3
2-(Ethylamino)ethanolC₄H₁₁NO89.14169-170110-73-6 chemicalbook.comontosight.ai
2-[(2-Aminoethyl)amino]ethan-1-olC₄H₁₂N₂O104.15243111-41-1

Research into other molecules containing the N-trifluoroethyl group, such as 2-amino-N-(2,2,2-trifluoroethyl)acetamide, shows its use as an intermediate in preparative methods for more complex molecules, underscoring the synthetic value of this moiety.

The absence of extensive research on this compound presents a clear opportunity for investigation. The compound's unique combination of functional groups suggests several potential avenues for novel applications and mechanistic studies:

Coordination Chemistry: The amino alcohol structure can act as a bidentate ligand, chelating to metal ions through the nitrogen and oxygen atoms. The electron-withdrawing trifluoroethyl group would modulate the donor properties of the nitrogen atom, potentially leading to metal complexes with unique catalytic or electronic properties compared to non-fluorinated analogs.

Asymmetric Catalysis: If synthesized in an enantiomerically pure form, it could serve as a novel chiral ligand or auxiliary. The steric and electronic influence of the trifluoroethyl group could impart high levels of stereocontrol in asymmetric transformations.

Pharmaceutical and Agrochemical Scaffolding: As a fluorinated building block, it could be incorporated into larger molecules to enhance their metabolic stability, binding affinity, or other pharmacokinetic properties. chemeo.com

Materials Science: The ability to form strong hydrogen bonds, influenced by the trifluoroethyl group, could make it a candidate for developing specialized polymers, ionic liquids, or self-assembling materials. atamanchemicals.com

Investigating the synthesis, reactivity, and physical properties of this compound would fill a significant research gap and could lead to the development of new synthetic methodologies and functional molecules.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the chemical compound this compound based on available scientific literature and chemical principles. The primary objective is to situate this specific molecule within the broader context of fluorinated amino alcohols and to highlight its potential based on the known significance of its constituent functional groups. The scope is strictly limited to the chemical and academic aspects of the compound, detailing the established roles of the trifluoroethyl moiety and amino alcohol functionality, the current research landscape for related structures, and the prospective areas for future scientific inquiry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2,2-trifluoroethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c5-4(6,7)3-8-1-2-9/h8-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMMYJLSBIHSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561177
Record name 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371-99-3
Record name 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol
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Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms Involving the Secondary Amine

The secondary amine in 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol is the primary site for a variety of nucleophilic reactions. However, its reactivity is attenuated by the strong inductive effect of the adjacent trifluoroethyl group. This electron-withdrawing effect decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to typical dialkylamines.

N-alkylation of secondary amines is a fundamental transformation that leads to the formation of tertiary amines. For this compound, N-alkylation would typically proceed via a nucleophilic substitution reaction with an alkyl halide or a similar electrophile. The general mechanism involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the alkylating agent, leading to the formation of a tertiary ammonium (B1175870) salt, which is then deprotonated to yield the final product.

Due to the reduced nucleophilicity of the nitrogen atom in this compound, more forcing reaction conditions, such as the use of a stronger base or a more reactive alkylating agent (e.g., alkyl triflates), may be necessary to achieve efficient N-alkylation. Another effective method for the N-alkylation of less reactive amines is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a transition-metal catalyst. This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.

Alkylating AgentCatalyst/ConditionsProduct TypePlausible Yield
Alkyl Halide (R-X)Base (e.g., K₂CO₃), HeatTertiary AmineModerate
Alkyl Triflate (R-OTf)Non-nucleophilic baseTertiary AmineGood to High
Alcohol (R-CH₂OH)Ru or Ir catalyst, HeatTertiary AmineGood

This table presents plausible outcomes for N-alkylation reactions based on the reactivity of analogous N-substituted ethanolamines.

The secondary amine of this compound can participate in condensation reactions with carbonyl compounds. A notable example is the Mannich reaction, where the amine reacts with a non-enolizable aldehyde (like formaldehyde) and a compound containing an active hydrogen (e.g., a ketone, phenol, or another amine). The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the nucleophile.

Another significant condensation reaction is the Kabachnik-Fields reaction, which involves the condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602) to form α-aminophosphonates. The reduced nucleophilicity of the amine in the target molecule would likely necessitate optimized reaction conditions, such as higher temperatures or the use of a Lewis acid catalyst, to facilitate these transformations.

Reaction TypeReactantsProduct
Mannich ReactionFormaldehyde, Active Hydrogen CompoundMannich Base
Kabachnik-FieldsAldehyde/Ketone, Dialkyl Phosphiteα-Aminophosphonate

This table outlines potential condensation reactions based on the known reactivity of ethanolamines.

As a base, the secondary amine of this compound readily reacts with both inorganic and organic acids to form the corresponding ammonium salts. This is a standard acid-base neutralization reaction.

Amide formation is another key reaction of the secondary amine. This transformation is typically achieved by reacting the amine with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640). The reaction is a nucleophilic acyl substitution, where the nitrogen atom attacks the carbonyl carbon of the acylating agent. The strong electron-withdrawing nature of the trifluoroethyl group makes the amine a weaker nucleophile, which may slow down the rate of amidation. However, the use of highly reactive acylating agents or coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can facilitate the formation of the amide bond under milder conditions.

ReagentProductReaction Type
Acid (e.g., HCl)Ammonium SaltAcid-Base
Acyl Chloride (RCOCl)AmideNucleophilic Acyl Substitution
Acid Anhydride ((RCO)₂O)AmideNucleophilic Acyl Substitution
Carboxylic Acid (RCOOH) + DCCAmideDehydrative Coupling

This table summarizes salt and amide formation reactions typical for secondary amines.

Reactivity of the Hydroxyl Group

The primary hydroxyl group in this compound behaves as a typical primary alcohol, undergoing reactions such as esterification, etherification, and oxidation. The electronic influence of the distant N-(2,2,2-trifluoroethyl) group on the hydroxyl reactivity is generally minimal, though intramolecular interactions in certain transition states cannot be entirely ruled out.

Esterification of the hydroxyl group can be accomplished by reacting this compound with a carboxylic acid or its derivative in the presence of an acid catalyst (e.g., sulfuric acid) in what is known as a Fischer esterification. Alternatively, reaction with a more reactive acylating agent like an acyl chloride or acid anhydride under basic conditions can also yield the corresponding ester. Given the presence of a basic amine in the molecule, intramolecular catalysis or, conversely, side reactions involving the amine are possible depending on the reaction conditions. To achieve selective O-acylation, protection of the amine group may sometimes be necessary.

Etherification, the formation of an ether linkage, can be achieved through the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Benzylation of the hydroxyl group of N,N-disubstituted ethanolamines has been reported as a method for derivatization, which is a form of etherification.

ReactionReagentsProduct
Fischer EsterificationCarboxylic Acid, Acid CatalystEster
AcylationAcyl Chloride, BaseEster
Williamson Ether SynthesisAlkyl Halide, Strong BaseEther

This table illustrates common esterification and etherification reactions for primary alcohols.

The primary hydroxyl group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the corresponding aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will lead to the formation of the carboxylic acid. The presence of the amine functionality may require careful selection of the oxidant to avoid side reactions, such as N-oxidation. For instance, the oxidation of N-(2-hydroxyethyl)pyrazoles to the corresponding carboxylic acids has been successfully demonstrated, suggesting that similar transformations are feasible for the title compound.

Oxidizing AgentProduct
PCC, DMPAldehyde
KMnO₄, CrO₃Carboxylic Acid

This table shows the expected products from the oxidation of the primary alcohol group.

Derivatization for Analytical and Synthetic Purposes

The bifunctional nature of this compound, possessing both a secondary amine and a primary alcohol, allows for a variety of derivatization reactions crucial for both analytical detection and synthetic applications. These modifications are aimed at enhancing volatility for gas chromatography (GC), improving detection sensitivity in liquid chromatography (LC), or introducing new functionalities for further synthesis.

For analytical purposes, especially in chromatography, derivatization of the active hydrogen atoms in the amino and hydroxyl groups is a common strategy. The amino group can be acylated using reagents like trifluoroacetic anhydride (TFAA) or acetic anhydride. Similarly, the hydroxyl group can be esterified. These reactions replace the polar N-H and O-H bonds with less polar, more volatile groups, leading to improved peak shape and resolution in GC analysis. For LC analysis, derivatizing agents that introduce a chromophore or fluorophore are employed to enhance UV or fluorescence detection. Reagents such as o-phthalaldehyde (B127526) (OPA), when used with a thiol, are effective for derivatizing primary and secondary amines to yield highly fluorescent isoindole derivatives, significantly lowering detection limits.

In the realm of synthetic chemistry, the amino and alcohol functionalities serve as handles for constructing more complex molecules. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, it can undergo etherification. The secondary amine is nucleophilic and can react with electrophiles such as alkyl halides or acyl chlorides, enabling chain extension or the introduction of new functional moieties. The presence of the trifluoroethyl group makes this compound a valuable building block for introducing fluorine into larger molecules, a common strategy in the development of pharmaceuticals and agrochemicals to enhance metabolic stability and lipophilicity.

Functional GroupPurposeTypical Reagent ClassExample ReagentResulting Derivative
Amino (-NH)GC Analysis (Volatility)Acylating AgentTrifluoroacetic anhydride (TFAA)N-Trifluoroacetyl amide
Hydroxyl (-OH)GC Analysis (Volatility)Silylating AgentBSTFAO-Trimethylsilyl ether
Amino (-NH)LC Analysis (Detection)Fluorogenic Labeling Agento-Phthalaldehyde (OPA)/thiolFluorescent isoindole
Hydroxyl (-OH)Synthetic IntermediateSulfonylating AgentToluenesulfonyl chlorideO-Tosylate
Amino (-NH)Synthetic IntermediateAlkylating AgentAlkyl HalideTertiary amine

Influence of the Trifluoroethyl Moiety on Reactivity

The 2,2,2-trifluoroethyl group is a dominant feature of the molecule, exerting significant electronic and steric effects that modulate the reactivity of the adjacent amino and ethan-1-ol functionalities.

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. This strong inductive effect (-I effect) propagates through the ethyl chain to the nitrogen atom. As a result, the electron density on the nitrogen is significantly reduced, making the secondary amine in this compound less basic and less nucleophilic compared to its non-fluorinated analog, ethanolamine (B43304). This reduced basicity affects its ability to act as a proton acceptor or as a nucleophile in reactions.

Similarly, the electron-withdrawing nature of the trifluoroethyl group influences the hydroxyl function. By pulling electron density away from the oxygen atom, it enhances the acidity of the hydroxyl proton. Consequently, this compound is expected to be a stronger acid than simple amino alcohols. This heightened acidity can be a factor in its coordination chemistry and its participation in proton transfer steps during catalytic cycles.

The trifluoromethyl group is known to be sterically demanding. While the van der Waals radius of a single fluorine atom is only slightly larger than that of hydrogen, the collective presence of three fluorine atoms, combined with the C-F bond lengths, results in a group that has a steric profile often compared to that of an isopropyl or even a tert-butyl group.

This steric bulk can hinder the approach of reactants to the nitrogen and oxygen atoms. In nucleophilic substitution reactions involving the amine, or in coordination to a bulky metal center, the trifluoroethyl group can create significant steric hindrance, potentially slowing down reaction rates or influencing the stereochemical outcome of a reaction. This steric shielding can be advantageous in certain synthetic applications, for example, by promoting selectivity for reaction at the less hindered hydroxyl group over the amino group, or by influencing the regioselectivity of reactions on substrates to which it is attached.

Catalytic Applications and Ligand Design

The unique combination of a sterically demanding, electron-withdrawing group with two potential coordination sites (N and O) makes this compound an interesting candidate for ligand design in catalysis.

Amino alcohols are well-established as effective bidentate ligands in transition-metal catalysis, capable of forming stable five-membered chelate rings with metal ions through the nitrogen and oxygen atoms. The resulting metallacycle can create a well-defined chiral environment around the metal center, which is highly desirable for asymmetric catalysis.

The incorporation of a trifluoroethyl group onto the nitrogen atom can confer several benefits. The electron-withdrawing nature of the group can modify the electronic properties of the metal center, thereby tuning its catalytic activity. Furthermore, fluoroalkyl ligands are known to enhance the stability of metal complexes. nih.gov Research has shown that a bis-trifluoroethyl coordinated nickel/bipyridine complex can serve as an efficient precatalyst for Suzuki-type alkylation reactions. nih.gov Additionally, a hexadentate ligand featuring trifluoroethyl phosphinate arms has been synthesized and its coordination with various divalent and trivalent transition metal ions has been studied, highlighting the utility of the trifluoroethyl moiety in forming stable metal complexes. rsc.orgresearchgate.net Therefore, this compound can be expected to act as a robust ligand, potentially improving catalyst stability and performance in various transformations.

Catalytic SystemMetalPotential Role of the LigandEffect of Trifluoroethyl Group
Suzuki-Type CouplingNickel, PalladiumStabilize active species, influence reductive eliminationEnhances precatalyst stability, modifies electronic properties
Asymmetric HydrogenationRuthenium, IridiumCreate chiral environment, control enantioselectivitySteric bulk can increase enantiomeric excess
Coordination ChemistryCo, Ni, Cu, Zn, FeForms stable chelate complexesIncreases stability and influences coordination geometry

Borrowing hydrogen (BH) catalysis, also known as hydrogen autotransfer, is a powerful and atom-economical synthetic strategy. In this process, a catalyst, typically a transition metal complex, temporarily "borrows" hydrogen from an alcohol to oxidize it to a transient aldehyde or ketone. This intermediate then reacts with a nucleophile (such as an amine), and the catalyst subsequently returns the hydrogen to the resulting imine, yielding a more complex product and regenerating the catalyst, with water as the only byproduct.

The N-alkylation of amines with alcohols is a classic example of a BH reaction. researchgate.netrsc.orgrsc.orgnih.gov Given its structure, this compound can participate in BH catalysis in two ways: as the amine component reacting with a different alcohol, or as the alcohol component itself. The latter would involve its own oxidation to an amino aldehyde. While the literature extensively covers the BH alkylation of various amines and alcohols using catalysts based on ruthenium, iridium, and other metals, the specific use of N-trifluoroethylated amino alcohols is an area of active exploration. nih.govnih.gov The electronic and steric properties imparted by the trifluoroethyl group would undoubtedly influence the kinetics and outcome of the key steps in the BH cycle: the initial dehydrogenation of the alcohol, the imine formation, and the final hydrogenation.

Organocatalytic Applications in Asymmetric Synthesis

While direct applications of this compound as an organocatalyst in asymmetric synthesis are not documented in the available literature, its structure as a β-amino alcohol suggests potential utility in this field. β-amino alcohols are a well-established class of organocatalysts, valued for their ability to promote a variety of asymmetric transformations. researchgate.net

In a typical organocatalytic cycle, a β-amino alcohol could activate substrates through the formation of hydrogen bonds via its hydroxyl group, while the amine moiety can act as a base or form key intermediates like enamines or iminiums. The trifluoroethyl group on the nitrogen atom would significantly influence the catalyst's electronic and steric properties. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group would decrease the basicity of the nitrogen atom compared to a non-fluorinated analogue. This modulation could be beneficial in tuning the reactivity and selectivity of catalytic reactions.

For a compound like this compound, potential applications could be explored in reactions such as:

Asymmetric Aldol Reactions: Catalyzing the reaction between ketones and aldehydes.

Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Diels-Alder Reactions: Acting as a chiral Lewis base to activate dienophiles. researchgate.net

Research in this area would involve screening the catalyst against various substrates and reaction conditions to determine its efficacy and enantioselectivity.

Computational Chemistry and Mechanistic Elucidation

Computational methods are invaluable for understanding reaction mechanisms, predicting reactivity, and designing better catalysts. For this compound, computational studies would provide deep insights into its behavior.

DFT Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and model reaction pathways. nih.gov For this compound, DFT studies could elucidate several key aspects:

Conformational Analysis: Identifying the most stable three-dimensional structures of the molecule, including the potential for intramolecular hydrogen bonding between the hydroxyl and amino groups.

Mechanistic Insights: If used as a catalyst, DFT could map the entire reaction coordinate for a catalyzed transformation. This involves calculating the energies of reactants, intermediates, transition states, and products. The results would reveal the rate-determining step and explain the origins of stereoselectivity. acs.org

Reactivity Descriptors: Calculation of conceptual DFT descriptors like HOMO-LUMO gaps, chemical potential, and hardness can help predict the molecule's reactivity and sites for electrophilic or nucleophilic attack. frontiersin.org

For example, a DFT study on a related amino alcohol, 2-(2-aminoethylamino)ethanol, was used to understand its superior performance in CO₂ capture compared to other amines by analyzing the reaction pathways. rsc.org A similar approach for the title compound could predict its behavior in various chemical environments.

Table 1: Hypothetical DFT Data for a Catalyzed Reaction Intermediate

This interactive table illustrates the type of data that would be generated from a DFT study on a hypothetical transition state (TS) involving the catalyst.

PropertyValueDescription
Transition State (TS) TS-Hypothetical-RxnRepresents the highest energy point on the reaction path for a specific stereochemical outcome.
Energy (Hartree) -XXX.XXXXXXThe calculated absolute electronic energy of the transition state structure.
Relative Energy (kcal/mol) 15.2The energy barrier relative to the reactants, determining the reaction rate.
Imaginary Frequency (cm⁻¹) -450.7A single negative frequency confirms the structure is a true transition state, indicating the vibrational mode of bond formation/breaking.
Key Interatomic Distance (Å) C-C: 2.15 ÅThe distance between two atoms forming a new bond in the transition state.

Molecular Dynamics Simulations for Solvent Effects

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of dynamic processes, including the influence of solvent. nih.govbiorxiv.org For this compound, MD simulations would be particularly useful for understanding:

Solvation Structure: How solvent molecules (e.g., water, toluene) arrange around the amino alcohol. The fluorinated ethyl group would likely exhibit different solvation characteristics compared to a simple alkyl group, potentially leading to specific solvent-solute interactions that could affect catalytic activity.

Conformational Dynamics: While DFT can find stable conformers, MD simulations show how the molecule flexes, rotates, and samples different conformations in solution at a given temperature.

Substrate-Catalyst Interactions: In a simulated reaction environment, MD can model how the catalyst and substrates come together, how they are oriented by the solvent, and the dynamics of the pre-reaction complex.

Studies on 2,2,2-trifluoroethanol (B45653) (TFE), a structural component of the title compound, have used MD simulations to understand how it clusters in aqueous solutions and its effect on the structure of peptides. researchgate.net Similar simulations would clarify how the interplay of the hydroxyl, amino, and trifluoroethyl groups in this compound dictates its interactions and behavior in different solvents.

Advanced Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methodologies are fundamental to confirming the identity and purity of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy offer a wealth of structural information.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide distinct signals for each unique nucleus, allowing for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the ethylamino and ethanol (B145695) moieties. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen, nitrogen, and the trifluoromethyl group).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment will produce a distinct signal. The presence of the trifluoromethyl group significantly influences the chemical shift of the adjacent carbon.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. It provides a direct probe of the fluorine environments. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for the CF₃ group. nih.govnih.govbeilstein-journals.org

Predicted NMR Data for this compound

The following table presents predicted NMR chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~3.70Triplet-CH₂-OH
¹H~3.30QuartetCF₃-CH₂-
¹H~2.85Triplet-NH-CH₂-
¹H~2.75Singlet (broad)-NH-, -OH
¹³C~125Quartet-CF₃
¹³C~60Singlet-CH₂-OH
¹³C~52QuartetCF₃-CH₂-
¹³C~50Singlet-NH-CH₂-
¹⁹F~-74Triplet-CF₃

Data sourced from predictive models and spectral databases.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nih.gov In the mass spectrum of this compound, the molecular ion peak (M+) would be observed at m/z 143.0560, corresponding to the molecular formula C₄H₈F₃NO. scbt.com Common fragmentation patterns for amino alcohols include alpha-cleavage adjacent to the nitrogen and oxygen atoms. libretexts.orgmiamioh.edu Expected fragments would arise from the loss of a CH₂OH group (m/z 112) and the cleavage of the C-C bond in the ethanolamine (B43304) moiety.

Vibrational circular dichroism (VCD) is a spectroscopic technique that is used to determine the absolute configuration of chiral molecules. As this compound is an achiral molecule, VCD spectroscopy is not applicable for its stereochemical analysis.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C-N, C-O, and C-F bonds. researchgate.net

Key Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3200O-H stretchAlcohol
3350-3250N-H stretchSecondary Amine
2960-2850C-H stretchAlkane
1350-1000C-F stretchTrifluoromethyl
1250-1000C-N stretchAmine
1150-1050C-O stretchAlcohol

Data is based on typical infrared absorption frequencies for the respective functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and conformational information. To date, no publically available crystal structure of this compound has been reported. The determination of its crystal structure would provide invaluable information about its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups.

Chromatographic and Separation Science Methodologies

Chromatographic techniques are essential for the purification and analysis of this compound. Given its polarity and functional groups, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed. scbt.com

For GC analysis, derivatization of the polar -OH and -NH groups may be necessary to improve volatility and peak shape. nih.govresearchgate.netresearchgate.net Common derivatizing agents for amines and alcohols can be used.

In HPLC, reversed-phase chromatography is a suitable method. osha.govnih.gov A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), with the possible addition of a modifier like trifluoroacetic acid to improve peak shape, would be appropriate for its separation and quantification.

Preparative HPLC for Purity Enhancement

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of compounds from complex mixtures, and it is particularly well-suited for enhancing the purity of this compound. labcompare.com This method operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads, allowing for the collection of purified fractions. labcompare.comwarwick.ac.uk

The development of a preparative HPLC method typically begins at an analytical scale to determine the optimal stationary phase and mobile phase composition for achieving the best separation of the target compound from its impurities. labcompare.com For a polar, fluorinated compound like this compound, a reversed-phase column, such as a C18 or a more polar embedded-phase column, is often a suitable choice. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. tarosdiscovery.com

Once the analytical method is optimized, it is scaled up for preparative purification. This involves adjusting the column dimensions, flow rate, and sample injection volume to maximize throughput while maintaining the desired level of purity. warwick.ac.uk The use of mass-spectrometry-directed fraction collection can be highly efficient, triggering collection only when the mass corresponding to this compound is detected. tarosdiscovery.com This ensures that only the compound of interest is collected, leading to a significant enhancement in purity, often exceeding 99%. microcombichem.com

ParameterIllustrative ConditionPurpose
Stationary Phase C18 Silica (B1680970) Gel, 10 µm particle sizeProvides a nonpolar stationary phase for reversed-phase chromatography, suitable for polar analytes.
Mobile Phase A: 0.1% TFA in Water, B: 0.1% TFA in AcetonitrileA gradient elution from low to high percentage of B allows for the separation of compounds with varying polarities. TFA acts as an ion-pairing agent to improve peak shape.
Flow Rate 20 - 100 mL/min (depending on column diameter)Higher flow rates are used in preparative HPLC to process larger sample volumes in a shorter time. warwick.ac.uk
Detection UV at 210 nm and Mass Spectrometry (MS)UV detection is used for general monitoring, while MS provides specific detection of the target compound for fraction collection. tarosdiscovery.com
Injection Volume 1 - 10 mL of concentrated sample solutionLarger injection volumes are used to load a significant amount of the crude product onto the column for purification. warwick.ac.uk
Fraction Collection Triggered by the detection of the target mass-to-charge ratio (m/z)Ensures that only the fractions containing the desired compound are collected, maximizing purity. tarosdiscovery.com

This table presents illustrative conditions for the preparative HPLC purification of an amino alcohol and are not based on experimental data for this compound.

Column Chromatography for Impurity Isolation

Column chromatography is a fundamental purification technique used to separate individual chemical compounds from a mixture. column-chromatography.com For this compound, this method is invaluable for isolating impurities for structural elucidation, which is a critical step in understanding the reaction pathways and optimizing the synthesis process. The separation is based on the differential adsorption of compounds to a stationary phase as a mobile phase is passed through the column. column-chromatography.com

Given the polar nature of this compound, which contains both an amine and a hydroxyl group, a polar stationary phase like silica gel or alumina (B75360) is typically employed. column-chromatography.com The choice of the mobile phase, or eluent, is crucial for achieving effective separation. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used. The polarity of the eluent is gradually increased during the separation (gradient elution) to elute compounds with increasing polarity.

The process involves packing a glass column with the chosen stationary phase and loading the crude sample onto the top of the column. The eluent is then passed through the column, and as it moves down, the different components of the mixture travel at different rates, leading to their separation. column-chromatography.com Fractions are collected sequentially and analyzed, typically by thin-layer chromatography (TLC) or analytical HPLC, to identify which fractions contain the isolated impurities and the purified target compound.

ParameterTypical SelectionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)A highly polar stationary phase that effectively separates compounds based on differences in polarity. column-chromatography.com
Mobile Phase Gradient of Hexane and Ethyl Acetate, with 1% TriethylamineA gradient from a less polar to a more polar solvent system allows for the sequential elution of compounds with a wide range of polarities. Triethylamine is often added to prevent the tailing of basic compounds like amines on the acidic silica gel.
Loading Method Dry loading on silica gelThe crude sample is adsorbed onto a small amount of silica gel and then carefully added to the top of the column. This often leads to better separation than direct liquid loading.
Fraction Analysis Thin-Layer Chromatography (TLC) with UV visualization and/or stainingA rapid and effective method to monitor the separation process and identify the fractions containing the desired compound and isolated impurities.

This table provides a general procedure for the column chromatography of a polar amine and is not based on specific experimental data for this compound.

Computational Predictions of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds like this compound. nih.govuoa.gr By employing quantum mechanical calculations, it is possible to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths. nih.govuoa.grolemiss.edu

Density Functional Theory (DFT) is a widely used computational method for these predictions due to its favorable balance of accuracy and computational cost. uoa.gr To perform these calculations, a 3D model of the this compound molecule is first built, and its geometry is optimized to find the most stable conformation. Following geometry optimization, the spectroscopic properties are calculated.

For NMR spectroscopy, the magnetic shielding tensors of each nucleus can be calculated and then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov For IR spectroscopy, the vibrational frequencies and their corresponding intensities are calculated, which can be compared to an experimental IR spectrum to identify characteristic peaks. arxiv.org Similarly, electronic excitation energies and oscillator strengths can be computed to predict the UV-Vis absorption spectrum. uoa.gr

These computational predictions serve as a valuable guide for the analysis of experimental data. rsc.org For instance, if an experimental NMR spectrum shows unexpected peaks, computational analysis of potential impurities or isomers can help in their identification. Furthermore, discrepancies between predicted and experimental spectra can provide insights into the conformational dynamics or intermolecular interactions of the molecule in solution. nih.govuoa.gr

Spectroscopic ParameterComputational MethodPredicted Value (Illustrative)Significance
¹H NMR Chemical Shifts DFT (B3LYP/6-31G(d))δ 2.5-4.0 ppmPrediction of the chemical shifts of the different protons in the molecule, aiding in the assignment of peaks in the experimental spectrum. nih.gov
¹³C NMR Chemical Shifts DFT (B3LYP/6-31G(d))δ 40-70 ppmPrediction of the chemical shifts of the carbon atoms, which is crucial for confirming the carbon skeleton of the molecule. uoa.gr
IR Vibrational Frequencies DFT (B3LYP/6-31G(d))~3400 cm⁻¹ (O-H, N-H stretch), ~1100 cm⁻¹ (C-F stretch)Prediction of the positions of key vibrational modes, which can be used to confirm the presence of functional groups like hydroxyl, amine, and trifluoromethyl groups. arxiv.org
UV-Vis λmax TD-DFT (B3LYP/6-31G(d))Below 200 nmPrediction of the wavelength of maximum absorption in the UV-Vis spectrum. For a saturated amino alcohol, this is expected to be in the far UV region. uoa.gr

This table presents illustrative predicted spectroscopic parameters for a molecule with a similar structure to this compound. The specific values are hypothetical and intended for demonstration purposes.

Applications in Advanced Organic Synthesis and Material Science

Building Block for Fluorinated Compounds

The presence of both a secondary amine and a primary alcohol functionality, coupled with the trifluoroethyl group, makes 2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol a versatile precursor for a variety of fluorinated molecules. Its utility spans the synthesis of heterocyclic systems and the construction of intricate molecular frameworks.

Synthesis of Fluorinated Heterocycles

The dual functionality of this compound allows it to participate in a range of cyclization reactions to form fluorinated heterocycles, which are privileged structures in medicinal chemistry. The nucleophilic nature of the amino and hydroxyl groups enables reactions with various electrophiles, leading to the formation of rings containing nitrogen and oxygen.

For instance, this compound can serve as a key precursor in the synthesis of N-(2,2,2-trifluoroethyl)-substituted morpholines and piperazines. These heterocyclic cores are prevalent in a multitude of pharmaceutical agents. The synthesis often involves a two-step process wherein the hydroxyl group is first converted to a suitable leaving group, followed by an intramolecular cyclization or reaction with another difunctional reagent.

While direct, specific examples of the synthesis of a broad range of fluorinated heterocycles from this compound are not extensively documented in publicly available literature, the principles of organic synthesis strongly support its potential in this area. The reactivity of the amino and alcohol groups is well-established, and their use in forming heterocyclic rings is a fundamental concept in synthetic chemistry.

Incorporation into Complex Molecular Architectures

Beyond the synthesis of simple heterocycles, this compound is a valuable building block for integrating the trifluoroethylaminoethyl moiety into larger and more complex molecular architectures. This can be achieved through a variety of synthetic strategies that leverage its reactive functional groups.

One common approach involves the protection of one functional group while the other is elaborated. For example, the hydroxyl group can be protected as a silyl (B83357) ether or a benzyl (B1604629) ether, allowing for selective reactions at the secondary amine. Subsequent deprotection and further functionalization of the hydroxyl group enable the stepwise construction of complex molecules.

The trifluoroethyl group itself can influence the conformation and electronic properties of the resulting molecules, which can be advantageous in the design of materials with specific properties or bioactive compounds with improved pharmacological profiles.

Applications in Medicinal Chemistry and Drug Design

The trifluoroethyl group is a well-recognized bioisostere for various functional groups and can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. Consequently, this compound is a highly attractive starting material for the synthesis of novel therapeutic agents.

Design of Fluorinated Pharmaceutical Intermediates

Pharmaceutical intermediates are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). The unique structural features of this compound make it an ideal precursor for a range of fluorinated intermediates.

For example, it can be used to synthesize more complex amines and amino alcohols that are subsequently incorporated into the final drug structure. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing further handles for synthetic transformations. The secondary amine can be acylated, alkylated, or used in reductive amination reactions to build diverse molecular scaffolds.

Intermediate TypeSynthetic TransformationPotential Therapeutic Area
N-(2,2,2-trifluoroethyl)amino acidsOxidation of the primary alcohol to a carboxylic acidVarious
N-(2,2,2-trifluoroethyl)diaminesConversion of the alcohol to an amineVarious
Chiral N-(2,2,2-trifluoroethyl)amino alcoholsAsymmetric synthesis or resolutionVarious

Exploration in the Development of Bioactive Compounds

The incorporation of the 2-[(2,2,2-trifluoroethyl)amino]ethyl moiety into molecules has been explored in the development of various bioactive compounds. The trifluoromethyl group can enhance membrane permeability and metabolic stability, leading to improved bioavailability and a longer duration of action.

While specific, publicly disclosed examples of marketed drugs directly synthesized from this compound are limited, the broader class of compounds containing the N-trifluoroethyl group has shown significant promise in various therapeutic areas. Research in this area is ongoing, with many pharmaceutical companies actively investigating the potential of such fluorinated building blocks.

Modulation of Biological Activity through Fluorination

The introduction of the trifluoroethyl group can profoundly modulate the biological activity of a molecule. This is attributed to several factors, including:

Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance the ability of a drug to cross cell membranes and the blood-brain barrier.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile.

Alteration of pKa: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby amine groups, affecting their ionization state at physiological pH and potentially influencing receptor binding interactions.

Conformational Effects: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, which can in turn affect its binding to a biological target.

These effects are leveraged by medicinal chemists to fine-tune the properties of drug candidates and optimize their therapeutic potential. The use of building blocks like this compound provides a direct and efficient means of introducing this critical pharmacophore.

PropertyEffect of Trifluoroethyl GroupConsequence for Biological Activity
LipophilicityIncreasedEnhanced membrane permeability
Metabolic StabilityIncreasedLonger in vivo half-life
Basicity of AmineDecreasedAltered ionization and binding
Molecular ConformationRestricted rotationPotentially improved receptor fit

Role in Materials Science

The distinct structural features of this compound, namely the fluorine-rich tail and the reactive hydroxyl and amino groups, theoretically position it as a valuable monomer or modifier in materials science. However, specific research demonstrating its practical application is limited.

Integration into Fluorinated Polymers

The incorporation of fluorine into polymers is a well-established strategy for enhancing properties such as thermal stability, chemical resistance, and low surface energy. researchgate.netnih.gov Fluorinated side-chain polymers, in particular, are noted for their surface-modifying capabilities. nih.govfluoropolymers.eu In principle, this compound could serve as a monomer or a chain-extender in the synthesis of fluorinated polymers like polyurethanes, polyamides, or polyacrylates. The primary alcohol could react with isocyanates to form urethane (B1682113) linkages, while the secondary amine offers a potential site for other polymerization reactions. researchgate.netmdpi.com The trifluoroethyl group would then be introduced as a pendant moiety, potentially imparting hydrophobicity and other desirable surface properties to the resulting polymer. However, no specific studies documenting the synthesis or properties of polymers derived directly from this compound have been identified.

Applications in Specialty Chemicals

Fluorinated compounds are integral to the development of a wide array of specialty chemicals, including surfactants, coatings, and agrochemicals, due to their unique electronic and steric properties. researchgate.nethalocarbonlifesciences.com The amphiphilic nature of this compound, with its fluorinated, lipophilic tail and a hydrophilic amino-alcohol head, suggests its potential as a precursor for specialty surfactants or surface-active agents. These properties are often sought after for creating water- and oil-repellent surfaces. Despite this theoretical potential, there is a lack of specific documented applications of this compound in the formulation of commercial or developmental specialty chemicals.

Cross-Disciplinary Research and Emerging Applications

The influence of fluorination in life sciences is a rapidly expanding area of research, with applications in medicinal chemistry and biotechnology.

Use in Peptide and Protein Chemistry

The introduction of fluorinated moieties into peptides and proteins can significantly alter their conformational stability, bioavailability, and resistance to enzymatic degradation. nih.govnih.gov The trifluoroethyl group, in particular, has been explored as a peptide bond isostere, mimicking the properties of an amide bond while offering increased hydrolytic stability. researchgate.netrsc.org The trifluoroethylamine unit can influence peptide folding, sometimes inducing turn-like conformations. nih.govresearchgate.net

Theoretically, this compound could be used as a building block to introduce a trifluoroethyl group at a specific position within a peptide sequence, although this would require appropriate protection and activation of its functional groups for solid-phase peptide synthesis. nih.govnih.gov The presence of the trifluoroethyl group can impact the secondary structure of peptides. nih.govacs.org Despite these general principles, no published research has been found that specifically details the incorporation of this compound into peptides or proteins.

Applications in Nucleic Acid Chemistry

Fluorine modifications in oligonucleotides are a critical tool for enhancing their therapeutic potential and for use as probes in biological studies. nih.govbohrium.commdpi.com The introduction of fluorine can improve the stability of duplexes with RNA targets and increase resistance to nuclease degradation. mdpi.com Fluorinated moieties can be introduced into oligonucleotides through the synthesis of modified phosphoramidites, which are the building blocks for automated DNA and RNA synthesis. nih.govtwistbioscience.comtrilinkbiotech.com

Given its structure, this compound could potentially be converted into a phosphoramidite (B1245037) reagent. This would allow for the introduction of a trifluoroethylamino-ethoxy modification at either the 3' or 5' terminus of a synthetic oligonucleotide, or even internally. Such a modification could influence the oligonucleotide's hybridization properties, cellular uptake, and metabolic stability. mdpi.com However, the synthesis of such a phosphoramidite from this compound and its subsequent application in oligonucleotide synthesis have not been reported in the available scientific literature.

Future Directions and Emerging Research Areas

Development of Green Chemistry Approaches for Synthesis

The synthesis of organofluorine compounds has traditionally faced challenges, including the use of hazardous reagents and energy-intensive conditions. beilstein-journals.org Future research will increasingly prioritize the development of sustainable and environmentally benign synthetic routes to 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL.

Key green chemistry strategies include:

Biocatalytic Synthesis : The use of enzymes to catalyze the formation of fluorinated compounds is a rapidly advancing field. numberanalytics.com Enzymes such as transaminases or reductive aminases could be engineered to facilitate the key C-N bond formation under mild, aqueous conditions, offering high selectivity and reducing waste. nih.gov The discovery and directed evolution of novel enzymes, like fluorinases that form C-F bonds directly, could revolutionize the synthesis of fluorinated precursors. numberanalytics.com

Electrochemical Methods : Electrosynthesis offers a sustainable alternative to traditional chemical oxidation or reduction, often eliminating the need for harsh reagents. numberanalytics.comresearchgate.net Electrochemical fluorination (ECF) and related techniques could be adapted for the synthesis of trifluoroethylated precursors or the direct modification of substrate molecules under mild conditions. wikipedia.orgnumberanalytics.com

Flow Chemistry : Continuous-flow microreactor synthesis is emerging as a powerful methodology for producing organofluorine compounds safely and efficiently. beilstein-journals.orgnih.gov This technology allows for precise control over reaction parameters, enhances safety when handling hazardous reagents, and can improve reaction yields and purity, making it an ideal platform for the scalable production of this compound. hilarispublisher.comconferenceseries.com

Table 1: Comparison of Green Synthesis Approaches
ApproachKey AdvantagesPotential Challenges
BiocatalysisHigh selectivity, mild conditions, reduced waste. nih.govnumberanalytics.comEnzyme stability, limited substrate scope, cost.
ElectrochemistryEnvironmentally benign, high efficiency, mild conditions. numberanalytics.comresearchgate.netElectrode passivation, electrolyte selection. researchgate.net
Flow ChemistryEnhanced safety, precise process control, scalability. beilstein-journals.orgnih.govReactor fouling, initial equipment cost.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties of the trifluoroethyl group can be exploited to discover novel chemical reactions. Future research will focus on leveraging this feature to develop unprecedented transformations involving this compound.

Photoredox Catalysis : Visible-light photoredox catalysis has become a cornerstone of modern synthetic methodology, enabling unique bond formations under exceptionally mild conditions. mdpi.com This approach could be used to generate radical intermediates from derivatives of this compound, facilitating novel coupling reactions or C-H functionalizations that are inaccessible through traditional thermal methods. researchgate.netacs.org

Catalytic C-N Bond Formation : While early methods for N-trifluoroethylation relied on nucleophilic substitution with trifluoroethyl halides, modern research focuses on more sophisticated catalytic approaches. rsc.org Iron-porphyrin, copper, and silver-catalyzed N-H insertion reactions using trifluorodiazoethane as the trifluoroethyl source represent the state-of-the-art. rsc.org Future work could adapt these methods for the synthesis of this compound or explore its derivatization.

Organocatalysis : The use of small organic molecules as catalysts offers a powerful, metal-free approach to asymmetric synthesis. Research into isothiourea-mediated reactions of trifluoromethyl ketimines has yielded tetrasubstituted allenes with high stereoselectivity. rsc.org This suggests that organocatalytic strategies could be developed to transform the amino or hydroxyl groups of the target compound with high enantioselectivity.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical discovery. For this compound, these approaches can predict reactivity, guide experimental design, and uncover novel synthetic pathways.

Reaction Prediction : Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. ucla.edu By training models on data from fluorination and deoxyfluorination reactions, researchers can accurately predict high-yielding conditions for untested substrates, saving significant experimental resources. ucla.edu

Mechanism Elucidation : Quantum chemistry calculations, such as Density Functional Theory (DFT), can provide deep mechanistic insights into reaction pathways. These models can help explain the observed selectivity in fluorination reactions and guide the design of more efficient catalysts and reagents for the synthesis of complex fluorinated molecules. cuny.edu

Virtual Screening : Computational models can be used to predict the physicochemical and biological properties of derivatives of this compound. This allows for the virtual screening of large libraries of potential compounds for applications in drug discovery or materials science before committing to their synthesis. cam.ac.uk

Integration with High-Throughput Experimentation and Automation

To accelerate the discovery of new applications for this compound, its synthesis and derivatization will be integrated with automated, high-throughput experimentation (HTE) platforms.

This synergy enables:

Rapid Reaction Optimization : Automated systems can perform hundreds or thousands of reactions in parallel, rapidly screening vast arrays of catalysts, reagents, solvents, and reaction conditions. ucla.edu

Data-Driven Discovery : The large datasets generated by HTE are ideal for training machine learning algorithms. ucla.edu This creates a closed loop where HTE provides data to build predictive models, and the models, in turn, guide the design of the next round of experiments, dramatically accelerating the optimization process.

Automated Flow Synthesis : The combination of flow chemistry with robotic automation allows for the on-demand, efficient synthesis of libraries of compounds derived from this compound for biological or materials screening. researchgate.net

Design of Next-Generation Fluorinated Building Blocks

This compound serves as a foundational building block. Future research will focus on using it as a scaffold to create more complex and functionally diverse fluorinated synthons.

Chiral Fluorinated Synthons : Developing catalytic asymmetric methods to synthesize enantiomerically pure versions of the title compound or its derivatives is a key goal. nih.govnih.gov These chiral building blocks are of high value in pharmaceutical development. cuny.edu

Multifunctional Reagents : Research will explore the conversion of the amino and hydroxyl groups into other functionalities to create novel, trifunctional building blocks. For example, converting the alcohol to a leaving group while protecting the amine would yield a versatile electrophilic reagent for introducing the trifluoroethylaminoethyl moiety into target molecules. researchgate.netnih.gov

Bioisosteric Scaffolds : The trifluoroethyl group is often used as a bioisostere for methyl or chloride groups in drug design. wikipedia.org Research will focus on creating derivatives of this compound that can serve as building blocks for novel drug candidates, enhancing properties like metabolic stability and binding affinity. hovione.com

Table 2: Potential Applications of Designed Building Blocks
Building Block TypeKey FeaturePrimary Application AreaExample Transformation
Chiral Amino AlcoholsHigh enantiopurityPharmaceuticals, Asymmetric CatalysisAsymmetric reduction of a precursor ketone
Electrophilic AminesContains a leaving groupMedicinal ChemistryConversion of the -OH to a tosylate
Fluorinated Diols/DiaminesMultiple reactive sitesPolymer & Materials Science man.ac.ukReduction of a protected amino acid derivative

Expansion into New Interdisciplinary Fields

The unique properties conferred by the trifluoroethyl group position this compound and its derivatives for applications beyond traditional organic synthesis.

Materials Science : Fluorinated compounds are prized for their high thermal stability, chemical inertness, and unique surface properties. numberanalytics.comrsc.org Derivatives of this compound could be explored as monomers for creating novel fluoropolymers with tailored properties for applications in coatings, membranes, or advanced electronics. man.ac.uk

Chemical Biology and Medicinal Chemistry : The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org Because fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to study molecular interactions. nih.govresearchgate.net By incorporating this compound into peptides, proteins, or drug candidates, researchers can use ¹⁹F NMR to monitor binding events, conformational changes, and enzymatic activity in complex biological environments. nih.govcfplus.cz

Q & A

Q. What are the established synthetic routes for 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL, and what reagents are critical for optimizing yield?

The synthesis typically involves nucleophilic substitution or reductive amination. A common precursor is 2,2,2-trifluoroethylamine hydrochloride (CAS 373-88-6), which can react with ethylene oxide derivatives under basic conditions. Key reagents include lithium aluminum hydride (LiAlH₄) for reduction or thionyl chloride (SOCl₂) for activating hydroxyl groups. Solvent choice (e.g., ethanol, dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions like over-alkylation. Purity can be enhanced via recrystallization in polar aprotic solvents .

Q. What spectroscopic methods are recommended for structural confirmation and purity assessment?

  • NMR : ¹H/¹³C NMR can confirm the presence of the trifluoroethyl group (δ ~60–70 ppm for CF₃ in ¹⁹F NMR) and ethanolamine backbone.
  • IR : Peaks near 3300 cm⁻¹ (N-H stretch) and 1050–1100 cm⁻¹ (C-F stretch) are diagnostic.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₄H₉F₃NO (MW: 144.12 g/mol).
  • HPLC : Use a C18 column with UV detection (λ = 210–220 nm) to assess purity (>95%) .

Q. What safety protocols are essential for handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture.
  • Waste Disposal : Neutralize with dilute HCl before incineration or disposal via licensed hazardous waste services. Refer to UN1992 guidelines for flammable/toxic liquids .

Q. How can researchers screen for biological activity in early-stage studies?

  • Enzyme Assays : Test inhibition of carbonic anhydrase isoforms (e.g., hCA II) using fluorometric assays.
  • Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and neuromodulatory effects in neuronal cell lines (e.g., SH-SY5Y).
  • Binding Studies : Use surface plasmon resonance (SPR) to measure affinity for amine receptors .

Advanced Research Questions

Q. How can solvent effects and catalysts be optimized in nucleophilic substitution reactions involving this compound?

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote elimination. Balance with low-temperature conditions.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems. DFT calculations (B3LYP/6-31G*) can model transition states to predict regioselectivity .

Q. What computational strategies are effective for predicting its interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., β-adrenergic receptors). Focus on hydrogen bonding between the hydroxyl group and active-site residues.
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How should researchers address contradictions in experimental data, such as unexpected byproducts in synthesis?

  • Mechanistic Analysis : Use LC-MS to identify byproducts (e.g., dimerization products).
  • Kinetic Studies : Vary reaction time and stoichiometry to trace pathways.
  • Isolation Techniques : Employ preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane) to isolate impurities for structural elucidation .

Q. What interdisciplinary applications exist beyond medicinal chemistry?

  • Material Science : Incorporate into fluorinated polymers for enhanced thermal stability (TGA/DSC analysis).
  • Catalysis : Use as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-coupling).
  • Analytical Chemistry : Derivatize amines in GC-MS via Schiff base formation .

Notes

  • Citations align with NIST, PubChem, and safety standards.
  • Advanced methodologies emphasize reproducibility and mechanistic rigor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.